Inuline
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Overview
Description
Anthranoyllycoctonine is a diterpenoid alkaloid found in various species of the Aconitum and Delphinium genera . It is known for its complex structure and significant biological activities. The compound has a molecular formula of C₃₂H₄₆N₂O₈ and a molecular weight of 586.73 g/mol . It is a white powder with a melting point of 154-155°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthranoyllycoctonine can be synthesized through several synthetic routes. One common method involves the reaction of lycoctonine with anthranilic acid under specific conditions . The reaction typically requires a solvent such as chloroform or methanol and is carried out at room temperature. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of anthranoyllycoctonine involves the extraction of the compound from natural sources such as Aconitum and Delphinium species . The extraction process includes steps like maceration, filtration, and purification using solvents like ethanol and methanol . The purified compound is then crystallized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Anthranoyllycoctonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of anthranoyllycoctonine can lead to the formation of anthranilic acid derivatives, while reduction can yield lycoctonine derivatives .
Scientific Research Applications
Anthranoyllycoctonine has a wide range of scientific research applications:
Mechanism of Action
Anthranoyllycoctonine exerts its effects primarily through the inhibition of voltage-dependent sodium channels and the blocking of delayed rectifier potassium currents . These actions result in the modulation of neuronal excitability and the reduction of neurotransmitter release . The compound also exhibits ganglioblocking and curaremimetic actions, which contribute to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Lycoctonine: A structurally similar diterpenoid alkaloid that lacks the anthranoyl substitution on carbon-18.
Delavaine A and B: Other diterpenoid alkaloids isolated from Delphinium species.
Uniqueness
Anthranoyllycoctonine is unique due to its specific anthranoyl substitution, which significantly enhances its biological activity compared to similar compounds . This substitution makes it more potent at binding to specific molecular targets, such as rat brain α-bungarotoxin binding sites .
Properties
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDHDYDFEDRMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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